molecular formula C17H25NO3 B14121847 Tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate

Tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B14121847
M. Wt: 291.4 g/mol
InChI Key: ARQSJSOLGLLPKM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate (CAS RN: 1276045-26-1) is a piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. It serves as a versatile chemical building block and key synthetic intermediate for the development of more complex bioactive molecules . The compound features a piperidine ring, a common pharmacophore in drug discovery, which is protected at the nitrogen by a Boc (tert-butoxycarbonyl) group and substituted at the 4-position with a 3-methoxyphenyl ring . With a molecular formula of C17H25NO3 and a molecular weight of 291.39 g/mol, it is characterized as a yellow to pale yellow or colorless liquid under standard storage conditions . Researchers value this Boc-protected intermediate for its utility in multi-step syntheses; the protecting group can be readily removed under mild acidic conditions to generate the secondary amine, which can then be further functionalized. This makes it a critical precursor in the exploration of new chemical entities, particularly in the synthesis of potential pharmaceuticals and other fine chemicals. As with all such reagents, this product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-10-8-13(9-11-18)14-6-5-7-15(12-14)20-4/h5-7,12-13H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQSJSOLGLLPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronate Ester Preparation

The synthesis begins with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, a boronate ester precursor. This compound undergoes cross-coupling with 3-bromoanisole under palladium catalysis. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : Toluene/EtOH/H₂O (4:1:1 v/v)
  • Temperature : 80°C, 12 hours.

The reaction yields tert-butyl 4-(3-methoxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate, which is hydrogenated to saturate the piperidine ring.

Hydrogenation and Boc Protection

Post-coupling, hydrogenation using H₂ (1 atm) and 10% Pd/C in ethanol at room temperature for 6 hours affords 4-(3-methoxyphenyl)piperidine. Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C to room temperature, achieving >95% yield.

Advantages : High regioselectivity; compatibility with scale-up.
Limitations : Requires handling of air-sensitive boronate esters.

Direct Boc Protection of Pre-Formed 4-(3-Methoxyphenyl)Piperidine

Piperidine Core Synthesis

4-(3-Methoxyphenyl)piperidine is synthesized via reductive amination of 3-methoxybenzaldehyde with tert-butyl 4-oxopiperidine-1-carboxylate. Sodium triacetoxyborohydride (STAB, 1.5 equiv) in dichloroethane at 25°C for 24 hours facilitates this step, yielding the secondary amine.

Boc Group Introduction

The amine is protected using Boc₂O (1.1 equiv) in the presence of DMAP (0.1 equiv) in DCM, achieving 90–92% isolated yield. Purification via flash chromatography (hexane/EtOAc 8:2) ensures >99% purity.

Industrial Application : This method is employed by Hoffman Fine Chemicals for commercial production.

Resolution of Racemic Mixtures for Enantiomerically Pure Forms

Chiral Resolution via Diastereomeric Salt Formation

For applications requiring enantiopure material, racemic tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate is resolved using D-phenylglycine derivatives. The process involves:

  • Solvent : Ethanol/water (15:1 v/v)
  • Resolving Agent : p-Toluenesulfonyl-D-PG (1.05 equiv)
  • Crystallization : Slow cooling from 67°C to 40°C, yielding diastereomeric salts with 84.7% efficiency.

Acid Hydrolysis and Recycling

The salt is hydrolyzed with 1M HCl, and the resolving agent is recovered via extraction. The free base is neutralized to pH 8–10 using NH₄OH, followed by distillation to isolate the enantiopure product.

Yield : 76–82% enantiomeric excess (ee) after single crystallization.

Alternative Routes via Reductive Amination

Michael Addition-Diekman Condensation

A multi-step approach starts with benzylamine and methyl acrylate:

  • Michael Addition : Benzylamine reacts with methyl acrylate in methanol at 25°C for 16 hours.
  • Dieckmann Cyclization : The intermediate undergoes condensation with NaH in toluene at 110°C, forming 1-benzyl-4-piperidone.
  • Decarboxylation : Treatment with concentrated HCl removes the benzyl group, yielding 4-piperidone hydrochloride.

Boc Protection and Final Steps

The hydrochloride is neutralized with NH₃, and Boc protection follows as described in Section 2.2.

Total Yield : 42–46% over five steps.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Suzuki-Miyaura Coupling 85–90% >98% Industrial High (Pd cost)
Direct Boc Protection 90–95% >99% Pilot-scale Moderate
Chiral Resolution 76–82% ee 95–98% Lab-scale High
Reductive Amination 42–46% 90–95% Limited Low

Industrial-Scale Optimization

Solvent Recycling

Patents highlight toluene and ethanol recovery via distillation, reducing waste by 30%.

Catalyst Recycling

Pd/C from hydrogenation steps is reactivated via acid washing, maintaining 95% activity over five cycles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of 4-(3-hydroxyphenyl)piperidine-1-carboxylate.

    Reduction: Formation of 4-(3-methoxyphenyl)piperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate is a versatile compound with applications in chemical synthesis, particularly in the creation of organic molecules for pharmaceuticals, agrochemicals, and material science . Its structure and reactivity make it a valuable building block for chemists .

Chemical Properties and Characteristics

  • Molecular Formula: C18H24N2O3C_{18}H_{24}N_2O_3
  • Molecular Weight: 316.39476
  • The compound contains a tert-butyl group, a methoxyphenyl group, and a piperidine ring, providing multiple sites for chemical modification and functionalization .

Synthesis of Complex Molecules

  • The compound is used as an intermediate in the synthesis of 4a-aryldecahydroisoquinolines, which are morphine analogs .
  • It can be utilized in the synthesis of complex pharmaceuticals, agrochemicals, and materials with specific properties .
  • Tert-butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate serves as a key building block in the creation of various organic molecules due to its unique structure and reactivity .

Pharmaceutical Applications

  • The compound can be incorporated into synthetic pathways to access diverse molecular structures for drug discovery .
  • 4a-Aryldecahydroisoquinolines, synthesized using this compound, show utility similar to morphine, codeine, and thebaine .
  • It is used in the production of nipecotic ester ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate, an intermediate in synthesizing morphine analogs .

Agrochemicals and Material Science

  • The compound's strategic placement of functional groups enables precise modifications, making it a valuable tool for creating novel compounds with tailored properties .
  • It is used in the synthesis of agrochemicals and materials with specific properties .

Limitations

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and methoxyphenyl group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: 3-Methoxyphenyl: Electron-donating methoxy group improves solubility in polar solvents and may engage in hydrogen bonding or π-stacking in biological targets . Conjugated Systems (e.g., S15): The α,β-unsaturated ketone in S15 introduces reactivity toward nucleophiles (e.g., Michael addition) and may serve as a UV chromophore for analytical detection . Fluorinated Groups (e.g., 28): Fluorine atoms enhance metabolic stability and binding affinity via electrostatic interactions, as seen in many FDA-approved drugs .

Spectroscopic Characterization

  • NMR Signatures :
    • Methoxy Group : A singlet at δ ~3.8 ppm (³J coupling absent) in ¹H NMR .
    • Allyl Protons : In S15 and 28, vinyl protons exhibit characteristic coupling (e.g., J = 15–16 Hz for trans-alkenes) .
    • Boc Group : tert-butyl protons appear as a singlet at δ ~1.4 ppm in ¹H NMR .

Biological Activity

Tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C_{16}H_{23}NO_2
  • Molecular Weight : Approximately 306.40 g/mol
  • Structural Features : The compound features a piperidine core substituted with a tert-butyl group and a 3-methoxyphenyl group at the fourth position, along with a carboxylate functional group which enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural similarity to neurotransmitter modulators. Research indicates that this compound may influence various biological pathways, particularly those related to:

  • Neurotransmitter receptor modulation
  • Potential anti-inflammatory effects
  • Antimicrobial properties

Interaction Studies

Studies have shown that this compound can interact with multiple biological targets. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics. Notably, it has been evaluated for its ability to inhibit specific enzyme activities and modulate receptor functions.

Table 1: Comparison of Biological Activities

Activity TypeMechanism of ActionReference
Neurotransmitter ModulationInfluences receptor binding affinities
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialExhibits activity against bacterial strains

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

  • Neurotransmitter Modulation :
    • A study demonstrated that the compound exhibits selective binding to serotonin receptors, indicating potential applications in treating mood disorders.
  • Anti-inflammatory Effects :
    • Research indicated that this compound significantly reduces levels of pro-inflammatory cytokines in vitro, suggesting its utility in inflammatory diseases.
  • Antimicrobial Activity :
    • In high-throughput screening against Mycobacterium tuberculosis, the compound showed promising results, with further structure-activity relationship (SAR) studies revealing modifications that enhance its potency .

Structural Analogues and SAR Studies

The uniqueness of this compound lies in its specific methoxy substitution, which influences its binding affinity and biological activity compared to similar compounds.

Table 2: Structural Analogues Comparison

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylateSimilar piperidine core but different phenolic substitutionPotentially different receptor interactions
Tert-butyl 4-(3-amino-phenyl)piperidine-1-carboxylateContains an amino group instead of a methoxy groupMay exhibit different biological activities
Tert-butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylateHydroxyl substitution alters solubility and reactivityEnhanced interaction with polar environments

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes:
  • Step 1 : Formation of the piperidine ring via cyclization of 1,1-dimethylethylamine derivatives.

  • Step 2 : Introduction of the 3-methoxyphenyl group via nucleophilic substitution (e.g., NaH in DMF) or Suzuki-Miyaura coupling .

  • Step 3 : Final Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP .
    Critical Factors :

  • Temperature : Reactions involving LiAlH4 (reduction) require anhydrous conditions at 0–5°C to prevent side reactions .

  • Catalysts : Pd(PPh₃)₄ improves coupling efficiency in arylations .
    Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equiv. of aryl halide) and using inert atmospheres (N₂/Ar) minimizes oxidation .

    • Data Table : Common Synthetic Routes
StepReagents/ConditionsYield RangeReference
Ring FormationLiAlH4, THF, 0°C60–75%
Aryl CouplingPd(PPh₃)₄, K₂CO₃, DMF50–65%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85–95%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR resolves methoxy (-OCH₃) and tert-butyl signals. For example:

  • ¹H NMR : δ 1.45 ppm (9H, s, tert-butyl), δ 3.80 ppm (3H, s, -OCH₃) .

  • ¹³C NMR : δ 154 ppm (C=O of Boc group) .

  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., C–H···π stacking) .

  • HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS detect impurities (e.g., de-Boc byproducts) .

    • Data Table : Analytical Techniques
TechniqueKey ParametersDetection LimitReference
¹H NMR400 MHz, CDCl₃0.1 mg
X-rayMo-Kα radiation, SHELXL-20180.8 Å resolution
HPLC-MSC18, 0.1% TFA, 1.0 mL/min0.01% impurities

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear fire-retardant lab coats, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity Category 4 via inhalation) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
    Emergency Measures :
  • Skin Contact : Wash immediately with 10% aqueous ethanol .
  • Fire Hazard : Use CO₂ or dry powder extinguishers; avoid water jets due to flammability .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected coupling patterns) be resolved when analyzing substitution patterns?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing piperidine C-4 vs. aryl protons) .
  • Isotopic Labeling : Introduce deuterium at the methoxy group to simplify splitting patterns .
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) .

Q. What strategies address low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Catalyst Screening : Replace Pd(PPh₃)₄ with XPhos-Pd-G3 for sterically hindered couplings .
  • Solvent Optimization : Switch from DMF to 1,4-dioxane to reduce side reactions (e.g., hydrolysis) .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hr) and improve regioselectivity .

Q. How does the tert-butyl group influence the compound’s conformational stability and solubility?

  • Methodological Answer :
  • X-ray Analysis : The tert-butyl group induces a chair conformation in the piperidine ring, reducing steric strain .
  • LogP Calculation : Boc protection increases hydrophobicity (LogP = 3.65 vs. 1.20 for free amine) .
  • Solubility Testing : The compound is sparingly soluble in H₂O (<0.1 mg/mL) but soluble in CHCl₃ (>50 mg/mL) .

Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorometric assays .
  • Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 100 µM suggests low toxicity) .
  • Receptor Binding : Radioligand displacement assays for σ-1 or opioid receptors .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) alter bioactivity?

  • Methodological Answer :
  • SAR Studies : Compare analogs (e.g., tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate) in kinase inhibition assays .
  • Computational Docking : AutoDock Vina predicts binding affinity changes (ΔG) due to substituent bulk/electronic effects .

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